
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(2-(Ethoxymethyl)piperidin-1-yl)aniline” consists of a piperidine ring attached to an aniline group via an ethoxymethyl group. The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.34 g/mol. Further properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.Scientific Research Applications
Synthesis and Anticancer Activity
A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines exhibited in vitro anticancer activity against various human cell lines. These derivatives were characterized by spectral data and evaluated for their potential as anticancer agents (D. Subhash & K. Bhaskar, 2021).
Insecticidal Bioactivities
Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed and synthesized, showing selective insecticidal bioactivities against tested pests. This research extends efforts to find new insecticides with novel modes of action (Yan Shen, Jiayi Wang, & G. Song, 2013).
Antihypertensive Activity
The synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was undertaken, and these compounds were evaluated for their antihypertensive activity, showing promising results in spontaneously hypertensive rats. The study aimed to elucidate the structure-activity relationships within this series (R. Clark et al., 1983).
Role in Synthesis of Organic Compounds
The compound has been involved in the synthesis of new partially hydrogenated carbazoles, demonstrating the versatility of this aniline derivative in creating complex organic molecules with potential for various applications (R. Gataullin, N. A. Likhacheva, & I. Abdrakhmanov, 2007).
Antimicrobial Studies
Derivatives of 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, synthesized from interactions involving similar aniline compounds, have shown considerable antibacterial activity, underscoring the potential use of these compounds in developing new antimicrobial agents (N. B. Patel & S. N. Agravat, 2009).
Future Directions
Piperidine derivatives, including “2-(2-(Ethoxymethyl)piperidin-1-yl)aniline”, continue to be an area of interest in the field of drug design . Future research may focus on the synthesis of new piperidine derivatives, their potential pharmacological applications, and the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives, in general, are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the pharmacological activity of piperidine derivatives .
properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-5-6-10-16(12)14-9-4-3-8-13(14)15/h3-4,8-9,12H,2,5-7,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMJXYJKZWDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
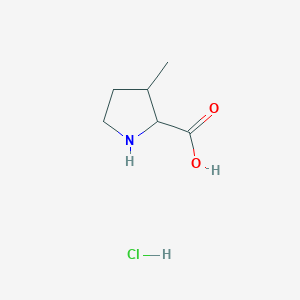
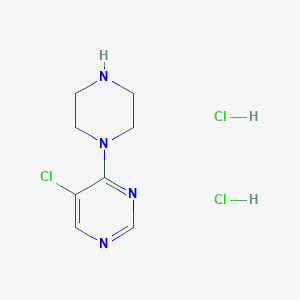
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
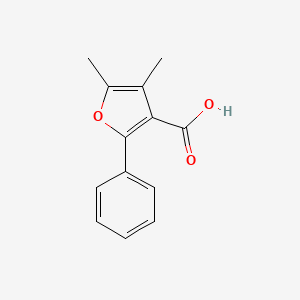

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

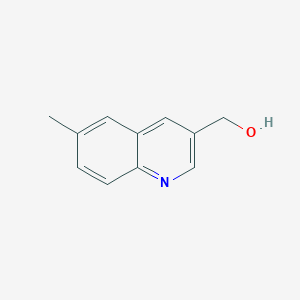
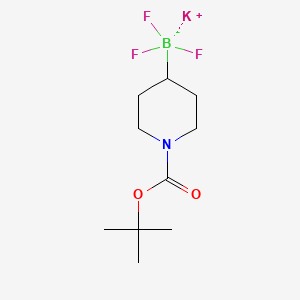
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)